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Abstract
Tiagabine hydrochloride hydrate is a selective inhibitor of the GABA transporter 1 (GAT-1),

which plays a crucial role in regulating neuronal excitability by mediating the reuptake of

gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central

nervous system. By blocking GAT-1, tiagabine increases the extracellular concentration of

GABA, thereby enhancing GABAergic neurotransmission and reducing neuronal

hyperexcitability. This technical guide provides an in-depth overview of the core mechanisms of

action of tiagabine, supported by quantitative data from preclinical and clinical studies, detailed

experimental protocols for key assays, and visualizations of the relevant signaling pathways

and experimental workflows.

Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive

and synchronous neuronal firing. A key strategy in the development of antiepileptic drugs

(AEDs) is the enhancement of inhibitory neurotransmission to counterbalance neuronal

hyperexcitability. The GABAergic system is a primary target for such interventions. Tiagabine
hydrochloride hydrate, a derivative of nipecotic acid, represents a targeted approach to

augmenting GABAergic signaling.[1][2] Its primary mechanism of action is the selective

inhibition of the GAT-1 transporter, which is responsible for clearing GABA from the synaptic

cleft and perisynaptic spaces.[3][4] This inhibition leads to an accumulation of extracellular

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b1428589?utm_src=pdf-interest
https://www.benchchem.com/product/b1428589?utm_src=pdf-body
https://www.benchchem.com/product/b1428589?utm_src=pdf-body
https://www.benchchem.com/product/b1428589?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8595791/
https://pubmed.ncbi.nlm.nih.gov/8039478/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/97/020646ap_gabitril_phrmr.pdf
https://pubmed.ncbi.nlm.nih.gov/9255600/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GABA, prolonging the activation of both synaptic and extrasynaptic GABA receptors and

ultimately dampening neuronal excitability.[5] This guide will delve into the molecular and

cellular effects of tiagabine, presenting key quantitative data and methodologies for its study.

Mechanism of Action: GAT-1 Inhibition
Tiagabine is a potent and selective inhibitor of the GAT-1 transporter.[6][7] GAT-1 is a sodium-

and chloride-dependent transporter located on presynaptic neurons and glial cells surrounding

GABAergic synapses. Its function is to remove GABA from the extracellular space, thereby

terminating its inhibitory signal. Tiagabine binds to GAT-1 and competitively inhibits GABA

transport, leading to a significant increase in the concentration and residence time of GABA in

the synaptic cleft.[3]

Signaling Pathway of Tiagabine Action
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Figure 1: Tiagabine's Mechanism at the GABAergic Synapse

Data Presentation
The following tables summarize the quantitative effects of tiagabine hydrochloride hydrate
across various experimental paradigms.
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Table 1: In Vitro Inhibitory Activity of Tiagabine
Transporter Species Preparation IC50 Reference

GAT-1 Human Cloned 0.07 µM [6]

GAT-1 Rat Synaptosomes 67 nM [3]

GAT-1 Human HEK293S cells 390 ± 30 nM [8]

GAT-1 Rat HEK cells 0.64 ± 0.07 µM [9]

GAT-2 Human Cloned > 100 µM [10]

GAT-3 Human Cloned > 100 µM [10]

BGT-1 Human Cloned > 100 µM [10]

Table 2: In Vivo Effects of Tiagabine on Extracellular
GABA Levels

Brain Region Animal Model
Tiagabine
Dose (i.p.)

Peak GABA
Increase (% of
Basal)

Reference

Globus Pallidus Awake Rat 11.5 mg/kg 240% [11]

Globus Pallidus Awake Rat 21.0 mg/kg 310% [11]

Ventral Pallidum Awake Rat 11.5 mg/kg 280% [11]

Ventral Pallidum Awake Rat 21.0 mg/kg 350% [11]

Substantia Nigra Awake Rat 21.0 mg/kg 200% [11]

Medial Thalamus Awake Rat 30 mg/kg ~200% [12]

Hippocampus

(CA1)

Anesthetized

Gerbil
45 mg/kg 450% [13]

Hippocampus Anesthetized Rat 30 µM (perfused) 645 ± 69% [14]

Thalamus Anesthetized Rat 30 µM (perfused) 409 ± 61% [14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10911018/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/97/020646ap_gabitril_phrmr.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9394549/
https://pubs.acs.org/doi/10.1021/jm5015428
https://www.researchgate.net/figure/C-50-values-for-inhibition-of-GABA-uptake-in-neurons-astrocytes-and-cloned-mouse-GABA_tbl1_8175900
https://www.researchgate.net/figure/C-50-values-for-inhibition-of-GABA-uptake-in-neurons-astrocytes-and-cloned-mouse-GABA_tbl1_8175900
https://www.researchgate.net/figure/C-50-values-for-inhibition-of-GABA-uptake-in-neurons-astrocytes-and-cloned-mouse-GABA_tbl1_8175900
https://pubmed.ncbi.nlm.nih.gov/1425991/
https://pubmed.ncbi.nlm.nih.gov/1425991/
https://pubmed.ncbi.nlm.nih.gov/1425991/
https://pubmed.ncbi.nlm.nih.gov/1425991/
https://pubmed.ncbi.nlm.nih.gov/1425991/
https://pubmed.ncbi.nlm.nih.gov/10193656/
https://pubmed.ncbi.nlm.nih.gov/8773258/
https://pubmed.ncbi.nlm.nih.gov/10974324/
https://pubmed.ncbi.nlm.nih.gov/10974324/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Electrophysiological Effects of Tiagabine
Preparation Cell Type Parameter Effect

Concentrati
on

Reference

Rat

Hippocampal

Slice Cultures

CA3

Pyramidal

Cells

IPSP

Duration

Greatly

prolonged
10-25 µM [15]

Rat

Hippocampal

Slice Cultures

CA3

Pyramidal

Cells

GABA-A

Current

Decay Time

Constant

Increased

from 16 ms to

250 ms

10-25 µM [15]

Rat

Hippocampal

Slices

CA1

Pyramidal

Cells

IPSC Half-

width

Increased by

109 ± 15%
20-50 µM

Rat

Entorhinal

Cortex Slices

Layer III

Pyramidal

Cells

Inhibitory

Background

Conductance

Increased

from 8.1 ± 2.2

nS to 48.9 ±

16.8 nS

4 µM [16]

Rat

Entorhinal

Cortex Slices

Layer III

Pyramidal

Cells

Spike

Threshold

Increased

from 18.8 ±

0.6 mV to

25.0 ± 0.6

mV

4 µM [16]

Rat

Hippocampal

Slices

CA1

Pyramidal

Cells

Orthodromic

Population

Spikes (post-

HFS)

Inhibited to

7.8 ± 2.6% of

control

20 µM [17][18]

Rat

Hippocampal

Slices

CA1

Pyramidal

Cells

EPSC

Charge

Transfer

(during DR)

Decreased by

90.8 ± 1.7%
20 µM [17][18]
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Table 4: Anticonvulsant Activity of Tiagabine in Animal
Models

Seizure Model Animal Endpoint ED50 (i.p.) Reference

Pentylenetetrazol

(PTZ)-induced

tonic convulsions

Mouse Protection 2 µmol/kg [4]

DMCM-induced

tonic convulsions
Mouse Protection 2 µmol/kg [4]

Sound-induced

seizures
DBA/2 Mouse Protection 1 µmol/kg [4]

PTZ-induced

clonic

convulsions

Mouse Protection 5 µmol/kg [4]

Amygdala

kindled seizures
Rat

Reduction in

generalized

seizures

36 µmol/kg [4]

Maximal

Electroshock

(MES)

Mouse
Elevation of

threshold
> 2 mg/kg [19]

Audiogenic

Seizures
GEPR-9 Rat

Reduction in

severity
30 mg/kg [20]

Table 5: Human Clinical Trial Efficacy (Add-on Therapy
for Partial Seizures)
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Study N Design
Tiagabine
Dose

Primary
Outcome

Result
Referenc
e

Northern

European

Study

Group

154

Double-

blind,

placebo-

controlled

30 mg/day

≥50%

reduction

in simple

partial

seizures

21%

(Tiagabine)

vs. 6%

(Placebo)

[21]

The

Tiagabine

Study

Group

318

Double-

blind,

placebo-

controlled

32 mg/day

≥50%

reduction

in complex

partial

seizures

31%

(Tiagabine)

vs. 10%

(Placebo)

[22]

Cochrane

Review (3

trials)

769
Meta-

analysis
N/A

≥50%

reduction

in seizure

frequency

Risk Ratio:

3.16 (vs.

Placebo)

[23]

Various

non-

randomize

d studies

N/A
Add-on

studies

35-46

mg/day

≥50%

seizure

reduction

33-46% of

patients
[24]

Open-label

clinical

practice

231
Prospectiv

e

Median 28

mg/day

Seizure

freedom

5% of

patients
[25]

Open-label

clinical

practice

231
Prospectiv

e

Median 28

mg/day

≥50%

seizure

reduction

23% of

patients
[25]

Table 6: Pharmacokinetic Properties of Tiagabine
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Parameter Healthy Volunteers
Patients on
Enzyme-Inducing
AEDs

Reference

Elimination Half-life 5-9 hours 2-5 hours [1][26][27][28]

Plasma Protein

Binding
96% 96% [27]

Metabolism Hepatic (CYP3A4)
Induced Hepatic

(CYP3A4)
[1][28]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are generalized protocols for key experiments used to characterize the effects of tiagabine.

In Vitro GABA Uptake Inhibition Assay
This protocol describes a method to determine the IC50 of tiagabine for GAT-1.
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Start

Culture HEK293 cells stably expressing GAT-1

Harvest and prepare cell homogenates or synaptosomes

Pre-incubate with various concentrations of Tiagabine

Add [3H]-GABA to initiate uptake reaction

Incubate at 37°C for a defined period (e.g., 10 min)

Terminate uptake by rapid filtration and washing

Quantify radioactivity using liquid scintillation counting

Calculate % inhibition and determine IC50

End

Click to download full resolution via product page

Figure 2: Workflow for In Vitro GABA Uptake Inhibition Assay
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Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1

transporter are cultured under standard conditions.

Preparation of Synaptosomes/Cell Homogenates: Cells are harvested, washed, and

homogenized in a suitable buffer (e.g., sucrose buffer). The homogenate is then centrifuged

to pellet the membranes containing the transporters.

Binding Assay:

Aliquots of the membrane preparation are incubated with increasing concentrations of

tiagabine hydrochloride hydrate.

Radiolabeled GABA (e.g., [3H]-GABA) is added to initiate the uptake.

The reaction is allowed to proceed for a short period at 37°C.

Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with

ice-cold buffer to remove unbound radioligand.

Quantification and Analysis:

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Non-specific uptake is determined in the presence of a high concentration of a non-labeled

GAT-1 inhibitor.

The percentage of inhibition at each tiagabine concentration is calculated, and the IC50

value is determined by non-linear regression analysis.[8][9]

In Vivo Microdialysis for Extracellular GABA
Measurement
This protocol outlines the measurement of extracellular GABA levels in the brain of a freely

moving animal.

Methodology:
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Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically

implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized

rodent. Animals are allowed to recover from surgery.

Microdialysis:

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate

(e.g., 1-2 µL/min).

After a stabilization period to obtain a baseline, tiagabine or vehicle is administered (e.g.,

intraperitoneally).

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and

after drug administration.

GABA Quantification:

The concentration of GABA in the dialysate samples is determined using high-

performance liquid chromatography (HPLC) with fluorescence detection after pre-column

derivatization with o-phthaldialdehyde (OPA).

Data Analysis:

GABA concentrations in post-drug samples are expressed as a percentage of the average

baseline concentration.[11][12]

Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of inhibitory postsynaptic currents (IPSCs) from neurons

in brain slices.
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Start

Prepare acute brain slices (e.g., hippocampus)

Transfer slice to recording chamber with aCSF

Identify target neuron (e.g., CA1 pyramidal cell) using DIC microscopy

Establish whole-cell patch-clamp configuration

Record baseline spontaneous or evoked IPSCs

Bath-apply Tiagabine at a known concentration

Record IPSCs in the presence of Tiagabine

Analyze changes in IPSC amplitude, frequency, and decay kinetics

End

Click to download full resolution via product page

Figure 3: Workflow for Whole-Cell Patch-Clamp Recording
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Methodology:

Brain Slice Preparation: An animal is anesthetized and decapitated. The brain is rapidly

removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired

brain region (e.g., hippocampus) are prepared using a vibratome.

Recording:

A single slice is transferred to a recording chamber and continuously perfused with

oxygenated aCSF at physiological temperature.

Individual neurons are visualized using differential interference contrast (DIC) microscopy.

A glass micropipette filled with an internal solution is used to form a high-resistance seal

with the cell membrane, and then the membrane is ruptured to achieve the whole-cell

configuration.

Inhibitory postsynaptic currents (IPSCs) are isolated by holding the neuron's membrane

potential at the reversal potential for excitatory currents and/or by using pharmacological

blockers of excitatory transmission.

Drug Application and Data Acquisition:

Baseline spontaneous or evoked IPSCs are recorded.

Tiagabine is added to the perfusing aCSF at a known concentration.

IPSCs are recorded again in the presence of the drug.

Data are acquired using a patch-clamp amplifier and specialized software.

Analysis:

Changes in the amplitude, frequency, and decay time constant of IPSCs before and after

tiagabine application are analyzed to determine the drug's effect on synaptic inhibition.[15]

Conclusion
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Tiagabine hydrochloride hydrate effectively reduces neuronal excitability by selectively

inhibiting the GAT-1 transporter, leading to increased extracellular GABA concentrations and

enhanced GABAergic neurotransmission. This mechanism is supported by a wealth of in vitro

and in vivo data demonstrating its potency and selectivity. The quantitative data and

experimental protocols presented in this guide provide a comprehensive resource for

researchers and drug development professionals working to understand and target the

GABAergic system for the treatment of neurological disorders characterized by neuronal

hyperexcitability. The continued study of tiagabine and other GAT-1 inhibitors will undoubtedly

provide further insights into the intricate regulation of neuronal communication and offer new

avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. accessdata.fda.gov [accessdata.fda.gov]

4. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin
and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

5. A review of the preclinical pharmacology of tiagabine: a potent and selective
anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]

8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. researchgate.net [researchgate.net]

11. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular
brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1428589?utm_src=pdf-body
https://www.benchchem.com/product/b1428589?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8595791/
https://pubmed.ncbi.nlm.nih.gov/8039478/
https://pubmed.ncbi.nlm.nih.gov/8039478/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/97/020646ap_gabitril_phrmr.pdf
https://pubmed.ncbi.nlm.nih.gov/9255600/
https://pubmed.ncbi.nlm.nih.gov/9255600/
https://pubmed.ncbi.nlm.nih.gov/7555976/
https://pubmed.ncbi.nlm.nih.gov/7555976/
https://pubmed.ncbi.nlm.nih.gov/10911018/
https://www.tocris.com/products/tiagabine-hydrochloride_4256
https://pmc.ncbi.nlm.nih.gov/articles/PMC9394549/
https://pubs.acs.org/doi/10.1021/jm5015428
https://www.researchgate.net/figure/C-50-values-for-inhibition-of-GABA-uptake-in-neurons-astrocytes-and-cloned-mouse-GABA_tbl1_8175900
https://pubmed.ncbi.nlm.nih.gov/1425991/
https://pubmed.ncbi.nlm.nih.gov/1425991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel
antinociception testing and medial thalamus GABA microdialysis - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Postischemic inhibition of GABA reuptake by tiagabine slows neuronal death in the gerbil
hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

14. GABA-level increasing and anticonvulsant effects of three different GABA uptake
inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat
hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

16. pa2online.org [pa2online.org]

17. journals.physiology.org [journals.physiology.org]

18. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing
responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

19. jpccr.eu [jpccr.eu]

20. Blockade of GABA uptake with tiagabine inhibits audiogenic seizures and reduces
neuronal firing in the inferior colliculus of the genetically epilepsy-prone rat - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. A double-blind, placebo-controlled trial of tiagabine given three-times daily as add-on
therapy for refractory partial seizures. Northern European Tiagabine Study Group - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. Tiagabine therapy for complex partial seizures. A dose-frequency study. The Tiagabine
Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

24. Tiagabine: efficacy and safety in partial seizures – current status - PMC
[pmc.ncbi.nlm.nih.gov]

25. Tiagabine in clinical practice: effects on seizure control and behavior - PubMed
[pubmed.ncbi.nlm.nih.gov]

26. Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy
subjects after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

27. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]

28. [Clinical implications of pharmacology and pharmacokinetics of tiagabine] - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10193656/
https://pubmed.ncbi.nlm.nih.gov/10193656/
https://pubmed.ncbi.nlm.nih.gov/10193656/
https://pubmed.ncbi.nlm.nih.gov/8773258/
https://pubmed.ncbi.nlm.nih.gov/8773258/
https://pubmed.ncbi.nlm.nih.gov/10974324/
https://pubmed.ncbi.nlm.nih.gov/10974324/
https://pubmed.ncbi.nlm.nih.gov/1629773/
https://pubmed.ncbi.nlm.nih.gov/1629773/
http://www.pa2online.org/abstract/abstract.jsp?abid=28777
https://journals.physiology.org/doi/full/10.1152/jn.1999.81.3.1192
https://pubmed.ncbi.nlm.nih.gov/10085346/
https://pubmed.ncbi.nlm.nih.gov/10085346/
https://www.jpccr.eu/pdf-71344-8576?filename=Interaction+between.pdf
https://pubmed.ncbi.nlm.nih.gov/7925822/
https://pubmed.ncbi.nlm.nih.gov/7925822/
https://pubmed.ncbi.nlm.nih.gov/7925822/
https://pubmed.ncbi.nlm.nih.gov/9551842/
https://pubmed.ncbi.nlm.nih.gov/9551842/
https://pubmed.ncbi.nlm.nih.gov/9551842/
https://pubmed.ncbi.nlm.nih.gov/9152116/
https://pubmed.ncbi.nlm.nih.gov/9152116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2536540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2536540/
https://pubmed.ncbi.nlm.nih.gov/23770680/
https://pubmed.ncbi.nlm.nih.gov/23770680/
https://pubmed.ncbi.nlm.nih.gov/7555975/
https://pubmed.ncbi.nlm.nih.gov/7555975/
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=7eeb2d81-c5d7-46a0-aa5c-149b55df71bd&type=display
https://pubmed.ncbi.nlm.nih.gov/10714305/
https://pubmed.ncbi.nlm.nih.gov/10714305/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Impact of Tiagabine Hydrochloride Hydrate on
Neuronal Excitability: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428589#tiagabine-hydrochloride-hydrate-s-impact-
on-neuronal-excitability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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